molecular formula C23H18ClN3O4 B11551869 4-chloro-3,5-dimethyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol

4-chloro-3,5-dimethyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol

Cat. No.: B11551869
M. Wt: 435.9 g/mol
InChI Key: QPOLWVXENYXYMK-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a benzoxazole ring, nitro group, and chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the nitro group, and finally the chloro and dimethyl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted phenols.

Scientific Research Applications

4-chloro-3,5-dimethyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: Similar structure but lacks the benzoxazole ring and nitro group.

    2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol: Similar structure but lacks the chloro and dimethyl substituents.

Uniqueness

4-chloro-3,5-dimethyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzoxazole ring, nitro group, and chloro substituent makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C23H18ClN3O4/c1-12-7-8-19-18(9-12)26-23(31-19)15-5-4-6-16(10-15)25-11-17-13(2)20(24)14(3)21(22(17)28)27(29)30/h4-11,28H,1-3H3

InChI Key

QPOLWVXENYXYMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C

Origin of Product

United States

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